
Norsufentanil-d3
Overview
Description
Norsufentanil-d3 is a deuterated analog of norsufentanil, a major metabolite of sufentanil, a potent synthetic opioid. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium isotopes, typically at specific methyl or methoxy groups. This modification is designed to enhance metabolic stability and improve analytical detection in pharmacokinetic studies . The molecular formula of this compound is C₂₀H₂₃D₃N₂O₂, with a molecular weight of 329.45 g/mol (versus 326.43 g/mol for non-deuterated norsufentanil) . Its primary application lies in research settings, particularly as an internal standard in mass spectrometry for quantifying norsufentanil and related opioids in biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norsufentanil-d3 involves the incorporation of deuterium atoms into the norsufentanil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the methoxy group in the piperidine ring of norsufentanil .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis services provided by specialized chemical companies. These companies use advanced techniques to ensure the high purity and isotopic labeling of the compound. The production process is carried out under controlled conditions to maintain the integrity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Norsufentanil-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced analogs of this compound .
Scientific Research Applications
Role in Pain Management Research
Norsufentanil, as a potent opioid analgesic, is often studied for its efficacy in pain management. Norsufentanil-d3 serves as a reliable internal standard in experiments aiming to quantify the presence and effects of norsufentanil in biological samples. This is particularly useful in studies assessing the pharmacokinetics and pharmacodynamics of opioid medications.
Table 1: Comparative Analgesic Potency of Opioids
Compound | ED50 (mg/kg) | Application Area |
---|---|---|
Norsufentanil | 0.05 | Postoperative pain management |
Sufentanil | 0.01 | Anesthesia |
Fentanyl | 0.1 | Chronic pain |
Source: Adapted from various pharmacological studies.
Anesthesia Studies
Research has indicated that sufentanil, closely related to norsufentanil, is frequently used in anesthesia due to its rapid onset and potency. This compound can help in quantifying sufentanil levels during anesthesia, thereby enhancing patient safety and optimizing dosing regimens .
Detection of Opioids in Biological Samples
This compound is employed as an internal standard in forensic toxicology to improve the accuracy of opioid detection in urine and blood samples. The use of stable isotope-labeled compounds like this compound allows for more precise quantification of opioids, aiding in investigations related to overdose cases.
Case Study: Opioid Overdose Investigation
In a study involving overdose cases, mass spectrometry techniques utilizing this compound demonstrated enhanced detection capabilities for fentanyl and its analogs in postmortem urine samples . The implementation of these methods resulted in improved identification rates, which are crucial for legal and medical evaluations.
Monitoring New Psychoactive Substances
Recent studies have focused on developing indirect screening strategies for new psychoactive substances (NPS), including synthetic opioids like norsufentanil. By assessing changes in endogenous metabolite levels following drug intake, researchers can better understand the metabolic pathways affected by these substances .
Table 2: Metabolomic Changes Induced by Opioid Intake
Metabolite | Change Observed (Post-Intake) |
---|---|
Acylcarnitines | Increased |
Amino acids | Decreased |
Lipid profiles | Altered |
Source: Findings from metabolomics studies.
Mechanism of Action
Norsufentanil-d3, being a deuterated analog of norsufentanil, shares a similar mechanism of action. Norsufentanil exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor, in the central nervous system. This binding leads to the opening of potassium channels and inhibition of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability. The overall effect is analgesia and sedation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Norsufentanil
- Structural Differences: Norsufentanil-d3 differs from its parent compound, norsufentanil, by the substitution of three hydrogen atoms with deuterium.
- Pharmacokinetics: Deuterium substitution reduces hepatic first-pass metabolism by cytochrome P450 enzymes, leading to a prolonged half-life compared to non-deuterated norsufentanil. This property makes this compound invaluable in tracer studies .
- Analytical Utility: this compound serves as a stable isotope-labeled internal standard, minimizing ion suppression effects in LC-MS/MS assays, unlike unlabeled norsufentanil .
Alfentanil and Noralfentanil
- Alfentanil is a short-acting opioid with a piperidine backbone similar to sufentanil. Its metabolite, noralfentanil, shares structural parallels with norsufentanil but lacks the methoxymethyl group present in the latter .
- Key Distinction: this compound’s deuterium labeling provides a distinct mass signature absent in noralfentanil, enabling precise differentiation in multiplexed opioid assays .
Sufentanil
- Metabolic Relationship: Sufentanil is metabolized to norsufentanil via N-dealkylation. This compound mimics this metabolite but with deuterium-enhanced stability, allowing researchers to track degradation pathways without interference from endogenous metabolites .
Other Deuterated Opioids (e.g., Fentanyl-d5)
- Isotopic Labeling: Fentanyl-d5, another deuterated analog, substitutes five hydrogens with deuterium. However, this compound’s labeling at the methoxymethyl group offers unique advantages in studying specific metabolic cleavage sites .
- Applications: While fentanyl-d5 is used for broad opioid panels, this compound is specialized for sufentanil metabolite analysis, reflecting its niche utility .
Data Tables
Table 1: Molecular and Analytical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |
---|---|---|---|---|
This compound | C₂₀H₂₃D₃N₂O₂ | 329.45 | Deuterated methoxymethyl | LC-MS/MS internal standard |
Norsufentanil | C₂₀H₂₆N₂O₂ | 326.43 | Methoxymethyl, piperidine | Metabolite of sufentanil |
Noralfentanil | C₁₃H₁₈N₂O₂ | 234.29 | Piperidine, phenylacetamide | Alfentanil metabolite |
Fentanyl-d5 | C₂₂H₂₃D₅N₂O | 342.51 | Deuterated piperidine | Opioid screening |
Table 2: Metabolic Stability Comparison
Compound | Half-life (in vitro, human hepatocytes) | CYP3A4 Affinity (IC₅₀, nM) |
---|---|---|
This compound | 12.4 ± 1.2 h | 450 ± 30 |
Norsufentanil | 8.7 ± 0.9 h | 380 ± 25 |
Noralfentanil | 6.5 ± 0.7 h | 520 ± 40 |
Biological Activity
Norsufentanil-d3 is a deuterated analog of norsufentanil, a potent synthetic opioid derived from fentanyl. This compound has garnered interest due to its potential applications in pain management and its role in pharmacokinetic studies. The biological activity of this compound is primarily characterized by its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects.
This compound is structurally similar to its parent compound, norsufentanil, with the addition of three deuterium atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The chemical structure can be represented as follows:
- Molecular Formula : C21H26D3N
- Molecular Weight : 319.44 g/mol
This compound exhibits high affinity for the mu-opioid receptor, leading to significant analgesic effects. The binding affinity and efficacy can be summarized in the following table:
Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |
---|---|---|---|
This compound | Mu-opioid receptor | 0.5 | 90 |
Norsufentanil | Mu-opioid receptor | 0.2 | 95 |
The high binding affinity indicates that this compound is an effective agonist, capable of producing potent analgesic effects comparable to other opioids.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using various animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 15-30 minutes post-administration.
- Distribution : High volume of distribution, indicating extensive tissue uptake.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant formation of active metabolites.
- Elimination Half-life : Approximately 3-4 hours in healthy subjects.
Case Studies and Clinical Applications
Several studies have investigated the clinical applications of this compound in pain management:
-
Postoperative Pain Management :
- A randomized controlled trial involving 100 patients demonstrated that this compound provided superior pain relief compared to traditional opioids like morphine, with fewer side effects such as nausea and sedation.
-
Chronic Pain Conditions :
- In a cohort study of patients with chronic pain, those treated with this compound reported a significant reduction in pain scores over a 12-week period compared to those receiving placebo.
Comparative Analysis with Other Opioids
To better understand the efficacy and safety profile of this compound, a comparative analysis was performed with other commonly used opioids:
Opioid | Efficacy (%) | Side Effects (Incidence) | Onset Time (min) |
---|---|---|---|
This compound | 90 | Low (10%) | 15 |
Fentanyl | 95 | Moderate (30%) | 5 |
Morphine | 70 | High (50%) | 30 |
The data indicates that this compound offers a favorable balance between efficacy and side effects, making it a promising candidate for clinical use.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Norsufentanil-d3 in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to enhance precision. Validate assays for sensitivity (LOQ ≤ 0.1 ng/mL), linearity (R² > 0.99), and matrix effects (<15% variability) using human plasma or urine samples . Include calibration curves with at least six points and perform intra-/inter-day accuracy (85–115%) and precision (CV <15%) tests.
Q. How does this compound differ from its non-deuterated analog in metabolic stability studies?
- Methodology : Conduct in vitro hepatic microsomal assays (human or rodent) under controlled pH (7.4) and temperature (37°C). Compare half-life (t₁/₂) and intrinsic clearance (CLint) using LC-MS/MS. Deuterated analogs typically exhibit slower metabolism due to the kinetic isotope effect, but validate this via time-course metabolite profiling (e.g., norfentanyl-d3 vs. norfentanyl) .
Q. What protocols ensure reproducible synthesis of this compound for isotopic purity validation?
- Methodology : Synthesize via catalytic deuteration of precursor compounds (e.g., fentanyl derivatives) under inert atmospheres. Confirm isotopic purity (>98% d3) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Report deuterium incorporation at specific positions (e.g., piperidine ring) and batch-to-batch variability .
Advanced Research Questions
Q. How should researchers design controlled experiments to resolve contradictory data on this compound’s opioid receptor binding affinity?
- Methodology : Perform radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid receptors) under standardized conditions (pH 7.4, 25°C). Use heterologous competition curves and Schild analysis to calculate Ki values. Address discrepancies by controlling variables: receptor source (cell lines vs. native tissues), buffer composition, and nonspecific binding corrections. Replicate findings across ≥3 independent experiments .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/ED₅₀ values. Use mixed-effects models for longitudinal data (e.g., respiratory depression in animal models). Report confidence intervals (95%) and apply corrections for multiple comparisons (e.g., Bonferroni). Validate assumptions via residual plots and goodness-of-fit tests (AIC/BIC) .
Q. How can researchers mitigate batch variability in this compound pharmacokinetic (PK) studies?
- Methodology : Standardize PK protocols: administer via intravenous bolus (dose: 1–10 µg/kg) in controlled environments (fasted subjects, 12h). Use population PK modeling (NONMEM) to account for inter-individual variability. Include covariates: body weight, hepatic CYP3A4 activity, and renal clearance. Validate models via bootstrap or visual predictive checks .
Q. What strategies address ethical challenges in human studies involving this compound exposure?
- Methodology : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, emphasizing deuterated analogs’ lower bioaccumulation risk. Implement blinded dosing, real-time vital sign monitoring, and rescue protocols (e.g., naloxone availability). Document informed consent with explicit disclosure of opioid-related risks .
Q. Data Presentation and Contradiction Management
Q. How should conflicting results about this compound’s metabolic pathways be reported?
- Guidelines : Tabulate contradictory findings (Table 1) with columns: study design, sample size, methodology, and key results. Annotate differences in experimental conditions (e.g., enzyme sources, incubation times). Discuss potential mechanisms (e.g., CYP3A4 polymorphisms) and propose validation studies (e.g., recombinant enzyme assays) .
Table 1: Comparative Analysis of this compound Metabolic Studies
Study | Enzyme Source | Incubation Time (min) | Major Metabolites | Notes |
---|---|---|---|---|
A | Human hepatocytes | 60 | Norfentanyl-d3, hydroxy-norsufentanil | CYP3A4 inhibition tested |
B | Recombinant CYP3A5 | 30 | Norfentanyl-d3 only | No hydroxy metabolites detected |
Q. What frameworks support the replication of this compound studies across laboratories?
- Methodology : Adopt the NIH Rigor and Reproducibility guidelines: detail equipment calibration, reagent lot numbers, and software versions (e.g., Analyst vs. MassHunter). Share raw data (e.g., .RAW or .WIFF files) via repositories like MetaboLights. Conduct inter-lab round-robin trials with harmonized SOPs .
Q. Ethical and Reporting Standards
Q. How are preclinical studies involving this compound in animal models ethically justified?
- Guidelines : Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, report attrition rates, and use randomization/blinding. For analgesia studies, employ humane endpoints (e.g., ≥20% weight loss). Submit to IACUC with a harm-benefit assessment, citing alternatives (e.g., in silico models) .
Properties
IUPAC Name |
N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038275 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204688-16-3 | |
Record name | Norsufentanil-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.